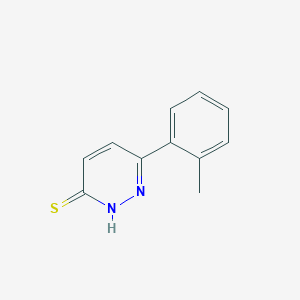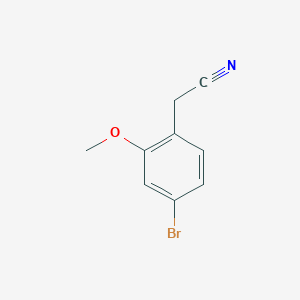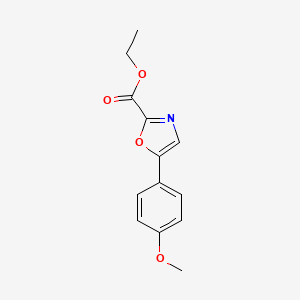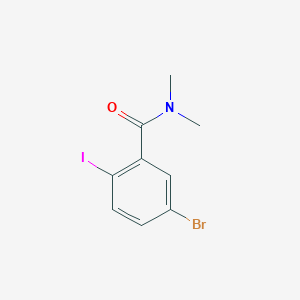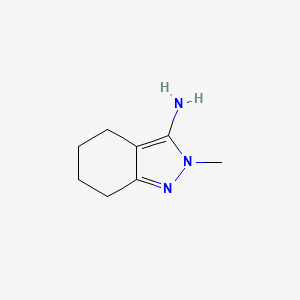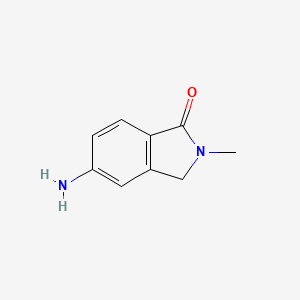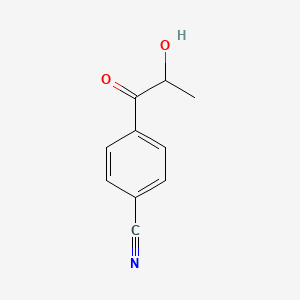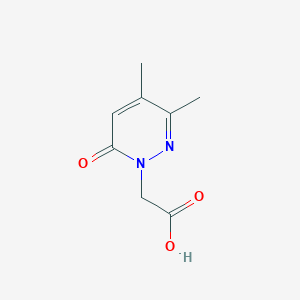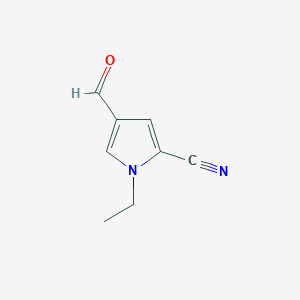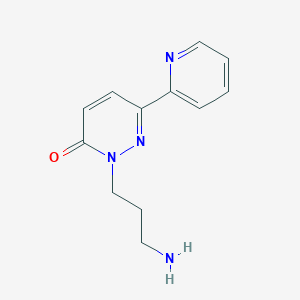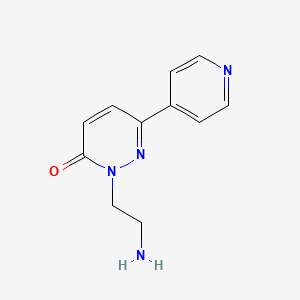![molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9](/img/structure/B1523362.png)
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
Vue d'ensemble
Description
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known as 3-Methyl-2-phenylcarbamoylmethylpropanamide, is an organic compound belonging to the class of carboxylic acids and amides. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications in both scientific research and laboratory experiments.
Applications De Recherche Scientifique
Hydrogen Bonding and Polymorphism
Research on amino alcohols and their salts with quinaldinate has provided insights into hydrogen bonding and polymorphism, where different amino alcohols, including those structurally similar to the compound of interest, have been synthesized and analyzed for their crystal structures. These studies reveal the significance of NH3+ and carboxylate moieties in forming distinct hydrogen bonding patterns and π-π stacking interactions, leading to various polymorphic forms. Such insights are critical for understanding the physical properties and stability of pharmaceutical compounds (Podjed & Modec, 2022).
Carbamate Formation
Investigations into carbamate formation, particularly in systems involving amino alcohols like 2-amino-2-methyl-1-propanol, under different CO2 loadings and temperatures have provided valuable data for the development of carbon capture and storage (CCS) technologies. These studies, through techniques like nuclear magnetic resonance (NMR) spectroscopy, help in understanding the kinetics and thermodynamics of carbamate formation, a reaction relevant to the environmental and pharmaceutical industries (Ciftja, Hartono, & Svendsen, 2014).
Antimicrobial Activity
The synthesis of N-substituted-β-amino acid derivatives, incorporating various moieties such as 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline, highlights the potential of these compounds in antimicrobial applications. Some synthesized derivatives have shown promising antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis. This line of research opens avenues for developing new antimicrobial agents (Mickevičienė et al., 2015).
Organometallic Chemistry and Antibacterial Activity
The exploration of organometallic compounds, including those with carboxylic acid derivatives, in medicinal chemistry, provides a novel approach to drug development. The synthesis of planar chiral organometallic compounds and their evaluation against bacterial strains showcase the integration of organometallic chemistry into the search for new antibacterial agents. Although the initial results may not always show high activity, they contribute significantly to the understanding and development of organometallic antibiotics (Patra, Merz, & Metzler-Nolte, 2012).
Propionic Acid Recovery
The recovery of propionic acid from aqueous solutions using reactive extraction methods underscores the importance of such compounds in industrial applications. Studies focused on the extraction efficiency and mechanisms provide essential data for the design of processes in the chemical, pharmaceutical, and food industries. These methods aim to improve the sustainability and efficiency of production processes by recovering valuable carboxylic acids from waste streams (Keshav, Chand, & Wasewar, 2009).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
Propriétés
IUPAC Name |
3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMJMBSFUOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



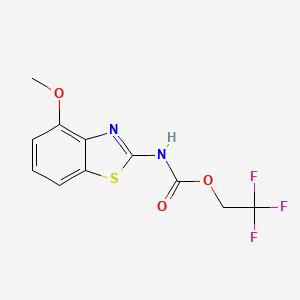
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
